1,4-Dinitrosopiperazine-d8 1,4-Dinitrosopiperazine-d8
Brand Name: Vulcanchem
CAS No.: 69340-07-4
VCID: VC0030179
InChI: InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2
SMILES: C1CN(CCN1N=O)N=O
Molecular Formula: C4H8N4O2
Molecular Weight: 152.183

1,4-Dinitrosopiperazine-d8

CAS No.: 69340-07-4

Cat. No.: VC0030179

Molecular Formula: C4H8N4O2

Molecular Weight: 152.183

* For research use only. Not for human or veterinary use.

1,4-Dinitrosopiperazine-d8 - 69340-07-4

Specification

CAS No. 69340-07-4
Molecular Formula C4H8N4O2
Molecular Weight 152.183
IUPAC Name 2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine
Standard InChI InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2
Standard InChI Key WNSYEWGYAFFSSQ-SVYQBANQSA-N
SMILES C1CN(CCN1N=O)N=O

Introduction

Chemical Properties and Structure

1,4-Dinitrosopiperazine-d8 is a deuterated analog of 1,4-dinitrosopiperazine (DNP), featuring complete substitution of hydrogen atoms with deuterium in the piperazine ring structure. The compound appears as an off-white to light yellow solid . Its structure contains a piperazine ring with nitroso groups attached to both nitrogen atoms, with all eight hydrogen positions occupied by deuterium atoms.

Basic Identification and Properties

PropertyValue
CAS Number69340-07-4
Molecular FormulaC4D8N4O2
Molecular Weight152.181 g/mol
IUPAC Name2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine
SynonymsN,N'-Dinitrosopiperazine-d8, NSC 339-d8, DNP-d8
Physical AppearanceOff-white to light yellow solid
StabilityHygroscopic

The compound's chemical structure includes a piperazine ring where all hydrogen atoms have been replaced with deuterium isotopes, and each nitrogen in the ring bears a nitroso group . This deuteration affects the physical properties of the molecule while maintaining its chemical reactivity profile, making it useful as an isotopically labeled standard.

Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2
Standard InChIKeyWNSYEWGYAFFSSQ-SVYQBANQSA-N
SMILESC1CN(CCN1N=O)N=O (with deuterium substitutions)

The InChI notation specifically indicates the isotopic substitution pattern with the "/i" section showing the replacement of hydrogen atoms with deuterium . This provides an unambiguous identification of the compound's exact structure.

Synthesis and Preparation

The synthesis of 1,4-Dinitrosopiperazine-d8 involves the nitrosation of deuterated piperazine (piperazine-d8). This process requires specialized techniques to ensure the incorporation of deuterium at all eight positions in the molecule.

Laboratory Preparation Considerations

The synthesis of 1,4-Dinitrosopiperazine-d8 requires careful control of reaction conditions to ensure complete deuteration and proper formation of the nitroso groups. The presence of 1,4-dinitrosopiperazine as a side product in the preparation of 1-nitroso-4-methylpiperazine, as described in the patent document, suggests that controlling reaction parameters is crucial for yield optimization .

1,4-Dinitrosopiperazine-d8 is primarily used in analytical chemistry as a reference standard. Various analytical techniques are employed for its detection and quantification.

Detection Methods

Analytical TechniqueDetection LimitSample VolumeReference
LLE / GC-HRMS0.005 μg/m³n0.5 m³n
LLE / GC-HRMS0.05 μg/lNot specified

Liquid-Liquid Extraction combined with Gas Chromatography-High Resolution Mass Spectrometry (LLE/GC-HRMS) is the primary analytical method used for the detection of 1,4-dinitrosopiperazine-d8 . This technique offers high sensitivity and specificity required for trace analysis of nitrosoamines and related compounds.

Mass Spectrometry Characteristics

The deuterium labeling significantly affects the mass spectrometric behavior of the compound, creating a distinct isotopic pattern that can be utilized for identification and quantification. While the search results don't provide specific MS fragmentation patterns for 1,4-dinitrosopiperazine-d8, related compounds like N-nitrosopiperazine-d8 show characteristic transitions, such as m/z 124.0 → 93.0, which can inform the analytical approach .

Applications in Research

1,4-Dinitrosopiperazine-d8 has several important applications in scientific research, particularly in analytical chemistry and biomedical investigations.

Analytical Reference Standard

The primary application of 1,4-Dinitrosopiperazine-d8 is as a deuterated internal standard for the quantification of 1,4-dinitrosopiperazine in environmental, biological, and pharmaceutical samples. The isotopic labeling allows for accurate quantification using isotope dilution techniques in mass spectrometry .

Biomedical Research

The non-deuterated parent compound, 1,4-dinitrosopiperazine (DNP), is known to induce nasopharyngeal carcinoma (NPC) and shows organ specificity to the nasopharyngeal epithelium . The deuterated version can be used in mechanistic studies to trace the metabolic fate and biological interactions of this carcinogenic compound.

Carbon Capture Technology Research

1,4-Dinitrosopiperazine-d8 appears in analyses related to post-combustion CO2 capture technologies, suggesting its relevance in environmental chemistry research . Its presence in analytical methods for monitoring nitrosoamines in carbon capture processes indicates its utility in tracking potential by-products or contaminants in these systems.

Hazard StatementDescriptionHazard Category
H301Toxic if swallowedAcute Toxicity, Oral, Category 3
H315Causes skin irritationSkin Irritation, Category 2
H317May cause allergic skin reactionSkin Sensitization, Category 1
H318Causes serious eye damageSerious Eye Damage, Category 1
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization, Category 1
H341Suspected of causing genetic defectsGerm Cell Mutagenicity, Category 2
H350May cause cancerCarcinogenicity, Category 1B

The compound carries significant health hazards, particularly its potential carcinogenicity (H350) and mutagenicity (H341) . These classifications underline the importance of proper handling procedures when working with this material.

SupplierProduct FormatQuantityPrice (if available)Catalog/Reference Number
CymitQuimicaNeat25 mg1,820.00 €TR-D480422
CymitQuimicaNeat2500 μg274.00 €TR-D480422
ESSLAB (Chiron)Solution in acetonitrile100 μg/mL, 1 mL£223.009022.4-100-AN
Santa Cruz BiotechNeat2.5 mg$290.00sc-208793

Comparative Analysis with Related Compounds

Understanding 1,4-Dinitrosopiperazine-d8 in relation to similar compounds provides valuable context for its applications and properties.

Comparison with Non-Deuterated Analog

Property1,4-Dinitrosopiperazine-d81,4-Dinitrosopiperazine
CAS Number69340-07-4140-79-4
Molecular FormulaC4D8N4O2C4H8N4O2
Molecular Weight152.181 g/mol144.134 g/mol
Mass SpectrometryDistinct isotopic patternStandard isotopic pattern
ApplicationsReference standard, tracerCarcinogenesis research

The deuteration increases the molecular weight by approximately 8 Da compared to the non-deuterated compound, which is exploited in mass spectrometric applications. The chemical reactivity remains largely similar, though kinetic isotope effects may influence certain reaction rates .

Related Nitrosopiperazine Compounds

Other deuterated nitrosopiperazines mentioned in the search results include:

  • N-Nitrosopiperazine-d8 (CAS: 1330180-56-7)

  • 1-Methyl-4-nitrosopiperazine-d8

1,4-Dinitrosopiperazine-d8 serves as an important deuterium-labeled reference standard in analytical chemistry, particularly for the detection and quantification of nitrosoamines in environmental, pharmaceutical, and biological samples. Its complete deuteration on all eight hydrogen positions of the piperazine ring makes it ideal for isotope dilution techniques in mass spectrometry.

The compound shares the concerning toxicological profile of its non-deuterated analog, including potential carcinogenicity and mutagenicity, necessitating careful handling procedures. It is commercially available from several specialized chemical suppliers, albeit at relatively high prices reflecting its specialized nature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator